1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a 5-chlorothiophene-2-sulfonyl group and a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. Structural analogs, such as fluorophenyl-sulfonyl derivatives, have been synthesized via nucleophilic substitution or ring-opening reactions of piperazine precursors, as seen in sulfur-containing piperazine syntheses .
Properties
IUPAC Name |
6-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S2/c17-12-3-6-15(26-12)27(24,25)22-9-7-21(8-10-22)14-5-4-13-18-19-16(11-1-2-11)23(13)20-14/h3-6,11H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEOFBUJTUTIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with potential biological activity. Its structure features a piperazine core linked to a sulfonyl group and a triazolopyridazine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Structural Features
- Piperazine Ring : A six-membered ring that is known for its ability to interact with various biological targets.
- Sulfonyl Group : Enhances solubility and may play a role in the compound's reactivity.
- Triazolo[4,3-b]pyridazine Moiety : This part of the molecule may contribute to its biological activity by interacting with specific receptors or enzymes.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : The piperazine ring is often associated with central nervous system activity, potentially acting as an anxiolytic or antidepressant.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene structure could enhance antibacterial potency. The tested compound showed significant inhibition zones compared to control groups.
Anticancer Potential
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds structurally related to this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells.
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli; enhanced by structural modifications. |
| Anticancer Properties | Induced apoptosis in HeLa and MCF-7 cells; mitochondrial pathway involvement confirmed. |
| Neuropharmacological Effects | Potential anxiolytic effects observed in animal models; further studies needed for confirmation. |
Comparison with Similar Compounds
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine
This compound replaces the 5-chlorothiophene group with a 4-fluorophenylsulfonyl moiety. The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the chlorothiophene, which could improve blood-brain barrier penetration in CNS-targeting applications .
1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
Compounds with Triazolo-Pyridazine or Related Cores
1-[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]-4-methylpiperazine
The triazoloquinazoline core introduces a larger aromatic system, which may enhance DNA intercalation or kinase inhibition compared to the smaller triazolopyridazine. The methylpiperazine substituent likely improves solubility, as seen in quinolone derivatives with ethylene spacers .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
These isomers highlight the impact of triazole ring positioning on bioactivity. Isomerization studies suggest that minor structural changes can drastically alter receptor selectivity or metabolic pathways .
Piperazine Derivatives with Varying Spacers and Substituents
Piperazine-Substituted 4(1H)-Quinolones (e.g., 8ac, 8j)
Compounds with ethylene or methylene spacers between piperazine and the quinolone core exhibit higher aqueous solubility (80+ μM) and pKa values (~6–7) compared to direct-attachment analogs (e.g., 8a, solubility <20 μM). This suggests that the chlorothiophene-sulfonyl group in the target compound may similarly influence solubility depending on spacer presence .
5-Hydroxy-4,7-Dimethylcoumarin-Piperazine Derivatives
Substituents on the piperazine phenyl ring (ortho, meta, para) critically affect serotonin receptor affinity. For instance, acetyl groups at C-6 of coumarin and three-carbon alkyl linkers enhance 5-HT1A binding (subnanomolar Ki), whereas morpholine replacements reduce activity .
Key Research Findings and Structure-Activity Relationships (SAR)
Physicochemical Properties
- Solubility: Piperazine derivatives with spacers (e.g., ethylene in quinolones) show improved solubility (80 μM) vs. direct-attachment analogs (<20 μM) .
- pKa : The target compound’s sulfonyl group may lower the pKa of piperazine nitrogens (~3.8–5.0), affecting ionization and membrane permeability .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
